

# SASS6 Protein: Structure, Function, and Role in Centriole Duplication

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## An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the Spindle Assembly Abnormal 6 (SASS6) protein, a critical component in the biogenesis of centrioles. We will delve into the intricate details of its structure, the functional significance of its domains, and its pivotal role in the molecular orchestra that ensures the faithful duplication of centrioles, a process fundamental to cell division and genomic stability. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the molecular mechanisms of cell cycle control and the potential of SASS6 as a therapeutic target.

## Introduction to SASS6 and Centriole Duplication

Centrioles are microscopic, cylindrical organelles that form the core of the centrosome, the primary microtubule-organizing center in animal cells. They play a crucial role in the formation of the mitotic spindle, which is essential for the accurate segregation of chromosomes during cell division. The precise duplication of centrioles, once and only once per cell cycle, is paramount for maintaining genomic integrity. Errors in this process can lead to aneuploidy, a hallmark of many cancers.

At the heart of centriole duplication lies the formation of a "cartwheel" structure, a nine-fold symmetrical scaffold that dictates the nine-fold symmetry of the centriole itself. SASS6 is a foundational protein in the assembly of this cartwheel.<sup>[1]</sup> Its expression levels are tightly

regulated throughout the cell cycle, accumulating at the G1/S transition and being degraded in mitosis to prevent centriole re-duplication within the same cycle.

## SASS6 Protein Structure and Functional Domains

The SASS6 protein is characterized by a distinct architecture comprising an N-terminal globular head domain and a C-terminal coiled-coil domain. This bipartite structure is fundamental to its function in self-assembly and the formation of the cartwheel.

- **N-Terminal Head Domain (PISA Motif):** The N-terminal region of SASS6 contains a conserved PISA (Present in SAS-6) motif. This globular domain is responsible for the "head-to-head" interactions between SASS6 homodimers. These interactions are crucial for the oligomerization of SASS6 into a ring-like structure that forms the central hub of the cartwheel.
- **C-Terminal Coiled-Coil Domain:** The C-terminal half of the SASS6 protein is predicted to form an extended coiled-coil structure. This domain is essential for the homodimerization of SASS6, forming a stable, rod-shaped molecule. These coiled-coil domains radiate outwards from the central hub, forming the "spokes" of the cartwheel.

The following diagram illustrates the domain architecture of the SASS6 protein.



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Caption: Domain organization of the SASS6 protein.

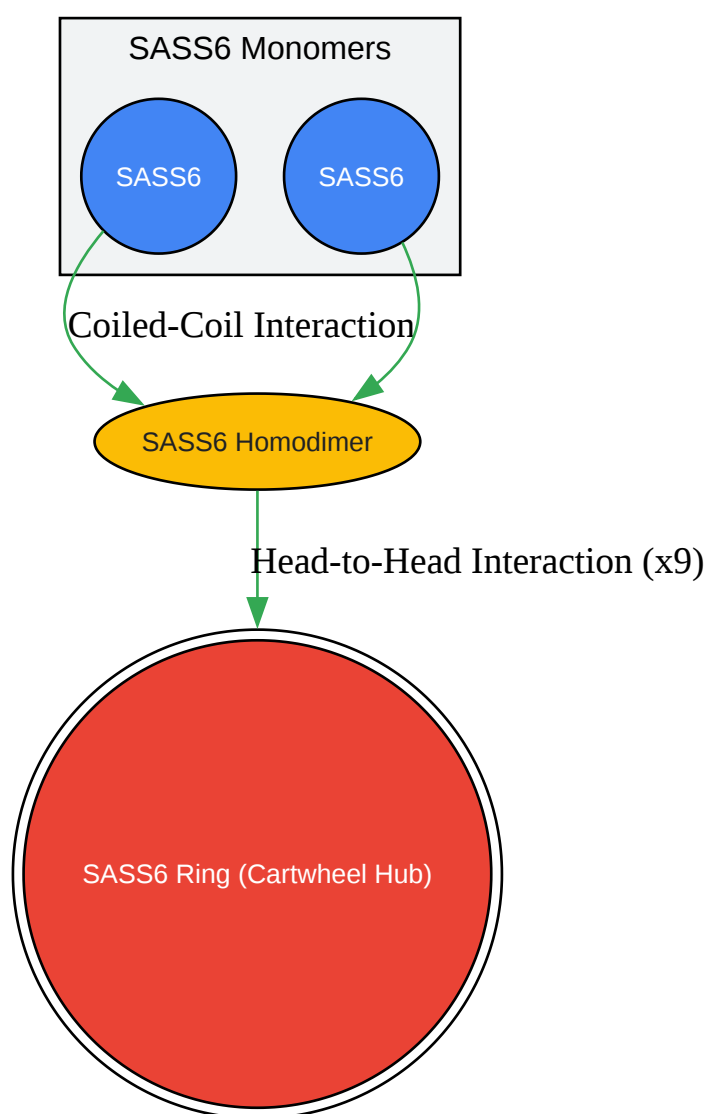
## SASS6 Oligomerization and Cartwheel Assembly

The formation of the nine-fold symmetrical cartwheel is a remarkable example of protein self-assembly. This process is driven by the intrinsic properties of the SASS6 protein.

- **Homodimerization:** Two SASS6 monomers associate via their C-terminal coiled-coil domains to form a stable homodimer.

- **Oligomerization:** These homodimers then interact through their N-terminal head domains in a head-to-head fashion. This interaction has an inherent angle that favors the formation of a ring structure.
- **Ring Formation:** The iterative association of nine SASS6 homodimers leads to the formation of a nine-fold symmetrical ring, which constitutes the central hub of the cartwheel with the coiled-coil domains projecting outwards as spokes.

The following diagram illustrates the process of SASS6-driven cartwheel assembly.



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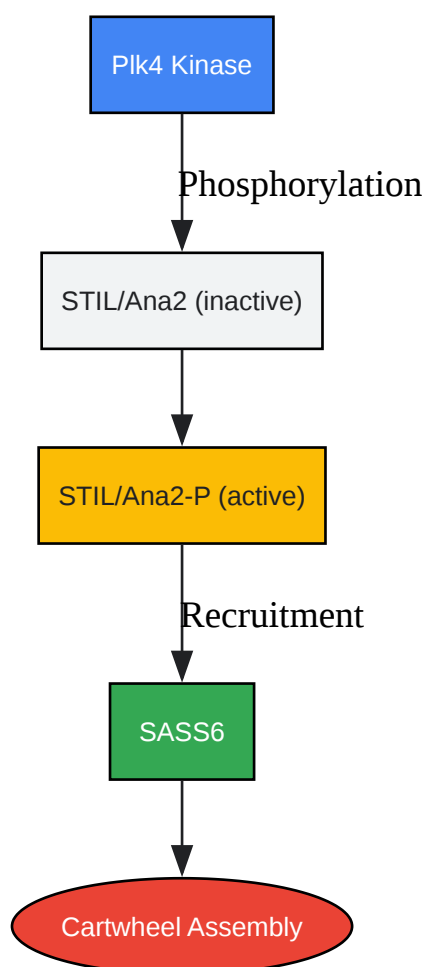
Caption: SASS6 self-assembly into a nine-fold symmetrical ring.

## Regulation of SASS6 and Interaction with STIL/Ana2

The recruitment and activity of SASS6 are tightly regulated to ensure that centriole duplication occurs at the right time and place. A key player in this regulation is the Polo-like kinase 4 (Plk4), a master regulator of centriole biogenesis. Plk4 initiates a signaling cascade that leads to the recruitment of SASS6 to the mother centriole.

The interaction between SASS6 and STIL (SCL/TAL1 interrupting locus) in vertebrates, or its functional ortholog Ana2 in *Drosophila*, is a critical step in this process. Plk4 phosphorylates STIL/Ana2, and this phosphorylation event is thought to create a binding site for SASS6, thereby recruiting it to the site of new centriole formation.

The signaling pathway is depicted in the diagram below.



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Caption: Plk4-mediated regulation of SASS6 recruitment by STIL/Ana2.

## Quantitative Data

While the qualitative aspects of SASS6 interactions are well-established, quantitative data on binding affinities are crucial for a deeper understanding and for potential therapeutic targeting. The following table summarizes available quantitative data for SASS6 interactions. It is important to note that a precise dissociation constant (Kd) for the direct interaction between SASS6 and phosphorylated STIL/Ana2 is not yet firmly established in the literature.

Interacting Proteins	Method	Dissociation Constant (Kd)	Reference
Drosophila Sas6 - Gorab	Isothermal Titration Calorimetry (ITC)	47 nM	<a href="#">[2]</a>
Drosophila Sas6 (L447A mutant) - Gorab	Isothermal Titration Calorimetry (ITC)	798 nM	<a href="#">[2]</a>

## Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the SASS6 protein. These are generalized protocols and may require optimization for specific experimental conditions.

## Recombinant SASS6 Protein Expression and Purification

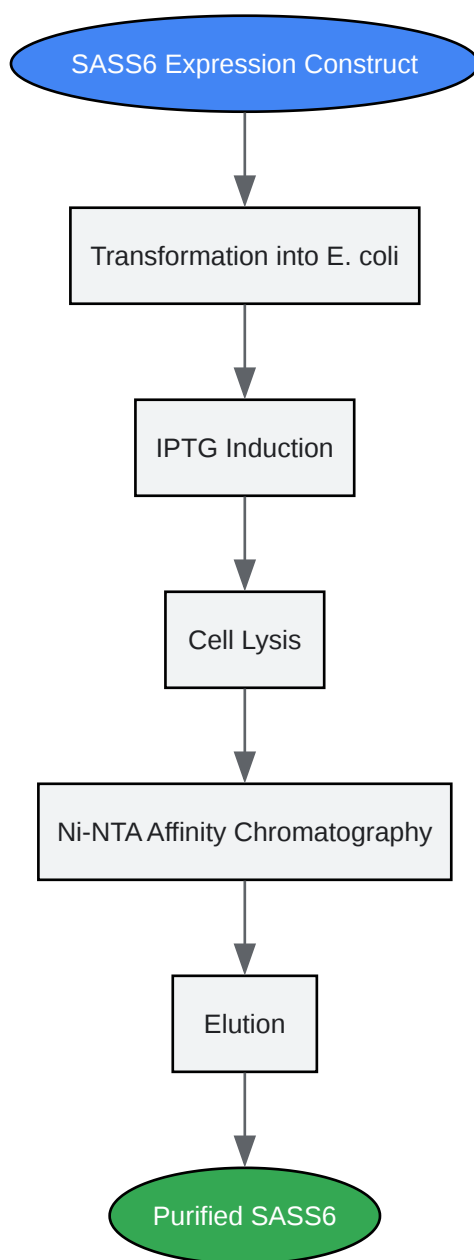
A common method for producing SASS6 for in vitro studies is through recombinant expression in *E. coli* with an affinity tag, such as a polyhistidine (His)-tag.

Protocol Outline:

- Cloning: The coding sequence of SASS6 is cloned into a bacterial expression vector (e.g., pET series) with an N- or C-terminal His-tag.

- Transformation: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Expression: A bacterial culture is grown to mid-log phase, and protein expression is induced with Isopropyl  $\beta$ -D-1-thiogalactopyranoside (IPTG).
- Lysis: Bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a lysis buffer containing protease inhibitors.
- Affinity Chromatography: The cleared lysate is applied to a nickel-nitrilotriacetic acid (Ni-NTA) resin. The His-tagged SASS6 protein binds to the resin.
- Washing: The resin is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
- Elution: The His-tagged SASS6 protein is eluted from the resin using a buffer with a high concentration of imidazole.
- Further Purification (Optional): Size-exclusion chromatography can be performed to further purify the protein and remove aggregates.
- Quality Control: The purity and concentration of the protein are assessed by SDS-PAGE and a protein concentration assay (e.g., Bradford or BCA).

The following diagram outlines the workflow for recombinant SASS6 purification.



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Caption: Workflow for recombinant SASS6 protein purification.

## Co-Immunoprecipitation (Co-IP) to Study SASS6 Interactions

Co-IP is a powerful technique to identify and validate protein-protein interactions in a cellular context.

#### Protocol Outline:

- **Cell Lysis:** Cells expressing the proteins of interest are lysed in a non-denaturing lysis buffer to preserve protein complexes.
- **Pre-clearing:** The cell lysate is incubated with beads (e.g., Protein A/G agarose) to reduce non-specific binding.
- **Immunoprecipitation:** An antibody specific to the "bait" protein (e.g., SASS6) is added to the pre-cleared lysate and incubated to form antibody-antigen complexes.
- **Complex Capture:** Protein A/G beads are added to capture the antibody-antigen complexes.
- **Washing:** The beads are washed several times to remove non-specifically bound proteins.
- **Elution:** The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
- **Analysis:** The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the "prey" protein (e.g., STIL).

## X-ray Crystallography for SASS6 Structure Determination

X-ray crystallography is a high-resolution structural biology technique that can determine the atomic-level structure of proteins.

#### Protocol Outline:

- **Protein Crystallization:** The purified SASS6 protein (or a specific domain) is concentrated to a high level and screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives). Vapor diffusion (hanging or sitting drop) is a common method.
- **Crystal Harvesting:** Once suitable crystals have grown, they are carefully harvested and cryo-protected by soaking in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice crystal formation during freezing.



- **X-ray Diffraction:** The cryo-cooled crystal is exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.
- **Data Processing:** The diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the diffracted spots.
- **Structure Solution and Refinement:** The phases of the diffracted X-rays are determined (e.g., by molecular replacement using a homologous structure), and an initial electron density map is calculated. A model of the protein is built into the electron density map and refined to best fit the experimental data.

## Cryo-Electron Microscopy (Cryo-EM) for SASS6 and Cartwheel Structure

Cryo-EM is a powerful technique for determining the structure of large protein complexes, such as the SASS6 cartwheel, in a near-native state.

### Protocol Outline:

- **Sample Preparation:** A small volume of the purified SASS6 protein or reconstituted cartwheel assembly is applied to an EM grid.
- **Vitrification:** The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to freeze the sample in a thin layer of vitreous (non-crystalline) ice.
- **Data Collection:** The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual particles are collected from different orientations.
- **Image Processing:** The individual particle images are computationally aligned and classified to generate 2D class averages.
- **3D Reconstruction:** The 2D class averages are used to reconstruct a 3D map of the protein complex.

- Model Building and Refinement: An atomic model of the protein is built into the 3D cryo-EM map and refined.

## Concluding Remarks and Future Directions

SASS6 is a cornerstone of centriole duplication, and its intricate self-assembly into the cartwheel is a testament to the elegance of molecular organization within the cell. The tight regulation of its expression and its interaction with upstream regulators like Plk4 and STIL/Ana2 highlight multiple potential points for therapeutic intervention. The overexpression of SASS6 has been linked to centriole amplification, a condition associated with cancer. Therefore, targeting the protein-protein interactions involved in SASS6 oligomerization or its recruitment to the centriole could represent a novel anti-cancer strategy.

Future research will likely focus on obtaining high-resolution structures of the SASS6-STIL/Ana2 complex to precisely delineate the molecular basis of their interaction. Furthermore, the development of small molecule inhibitors that can specifically disrupt SASS6 self-assembly or its interaction with regulatory partners holds significant promise for the development of new therapeutic agents. The in-depth understanding of the SASS6 protein structure and function provided in this guide serves as a critical foundation for these future endeavors.

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## References

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